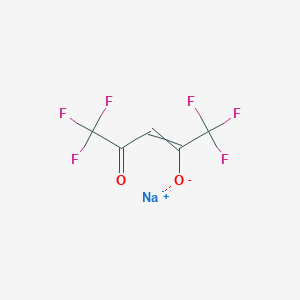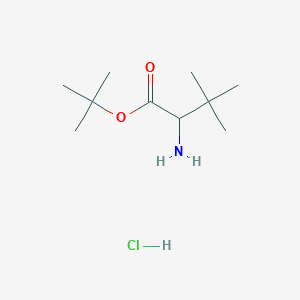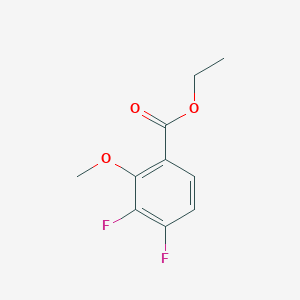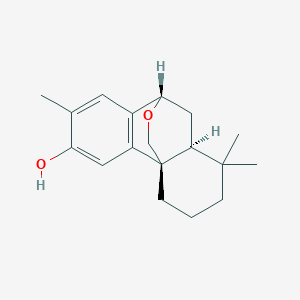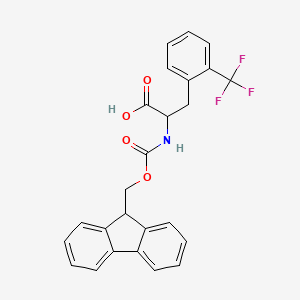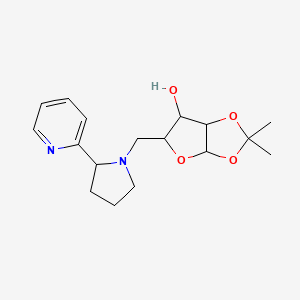
Oxaloacetate decarboxylase
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxaloacetate decarboxylase is an enzyme that catalyzes the decarboxylation of oxaloacetate to produce pyruvate and carbon dioxide . This enzyme is a member of the Na+ transport decarboxylase family and is found exclusively in anaerobic bacteria . It plays a crucial role in citrate fermentation by converting the chemical energy of the decarboxylation reaction into an electrochemical gradient of sodium ions across the membrane .
Méthodes De Préparation
Oxaloacetate decarboxylase can be isolated and purified from various anaerobic bacteria such as Vibrio cholerae . The enzyme consists of subunits α, β, and γ, which are expressed from an oadGAB gene cluster . The gene sequences of oad-1 and oad-2 of Vibrio cholerae strain O395-N1 were determined, and the enzyme was isolated using monomeric avidin–Sepharose affinity chromatography . The enzyme was found to be more stable and of higher specific activity than that from Klebsiella pneumoniae .
Analyse Des Réactions Chimiques
Oxaloacetate decarboxylase catalyzes the irreversible decarboxylation of oxaloacetate to pyruvate and carbon dioxide . The enzyme can be classified into divalent cation-dependent oxaloacetate decarboxylases and membrane-bound sodium-dependent and biotin-containing oxaloacetate decarboxylases . Common reagents used in these reactions include oxomalonate, which acts as a competitive inhibitor of oxaloacetate . The major products formed from these reactions are pyruvate and carbon dioxide .
Applications De Recherche Scientifique
Oxaloacetate decarboxylase has several scientific research applications. It is used in the study of citrate fermentation and the generation of electrochemical gradients of sodium ions across membranes . The enzyme is also utilized in the investigation of metabolic pathways involving oxaloacetate and pyruvate .
Mécanisme D'action
The mechanism of action of oxaloacetate decarboxylase involves the decarboxylation of oxaloacetate to produce pyruvate and carbon dioxide . The enzyme’s α subunit contains the carboxyltransferase catalytic site, which facilitates the transfer of the carboxyl group from oxaloacetate to biotin . The β subunit is involved in sodium ion translocation across the membrane . The enzyme’s activity is dependent on the presence of sodium ions and is inhibited by oxomalonate .
Comparaison Avec Des Composés Similaires
Oxaloacetate decarboxylase is unique in its ability to catalyze the decarboxylation of oxaloacetate to pyruvate and carbon dioxide while simultaneously generating an electrochemical gradient of sodium ions . Similar compounds include methylmalonyl-CoA decarboxylase, malonate decarboxylase, and glutaconyl-CoA decarboxylase, all of which are also members of the Na+ transport decarboxylase family and are found exclusively in anaerobic bacteria . These enzymes share similar mechanisms of action but differ in their specific substrates and products .
Propriétés
Numéro CAS |
9024-98-0 |
|---|---|
Formule moléculaire |
Tb98 |
Poids moléculaire |
15574.685 g/mol |
Nom IUPAC |
terbium |
InChI |
InChI=1S/98Tb |
Clé InChI |
XVHVKHSSRLTQHH-UHFFFAOYSA-N |
SMILES canonique |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-2-[(1-Fmoc-2-pyrrolidinyl)methoxy]acetic Acid](/img/structure/B13393549.png)

![6-Isocyano-18-phenyl-8-oxa-2,20,21-triazatetracyclo[12.6.1.13,7.015,19]docosa-1(21),3(22),4,6,10,14,19-heptaene](/img/structure/B13393559.png)
![7-(5-methylfuran-2-yl)-3-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B13393572.png)
![4-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B13393580.png)
![7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate](/img/structure/B13393588.png)
![(8-Hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) 4-methylbenzoate](/img/structure/B13393590.png)
![1-azabicyclo[2.2.2]octan-3-yl N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;2,3-dihydroxybutanedioic acid](/img/structure/B13393598.png)
